molecular formula C14H12N2 B12980959 3-Phenyl-3-(pyridin-2-yl)propanenitrile

3-Phenyl-3-(pyridin-2-yl)propanenitrile

Cat. No.: B12980959
M. Wt: 208.26 g/mol
InChI Key: PFQMDOSESFMBJB-UHFFFAOYSA-N
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Description

3-Phenyl-3-(pyridin-2-yl)propanenitrile is an organic compound with the molecular formula C14H12N2 It consists of a phenyl group and a pyridin-2-yl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(pyridin-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(pyridin-2-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-3-(pyridin-2-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can form π-π stacking interactions and hydrogen bonds with its targets, contributing to its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-(pyridin-2-yl)propanenitrile is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-3-pyridin-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-10-9-13(12-6-2-1-3-7-12)14-8-4-5-11-16-14/h1-8,11,13H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQMDOSESFMBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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